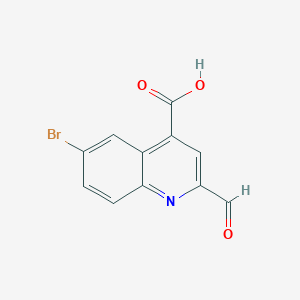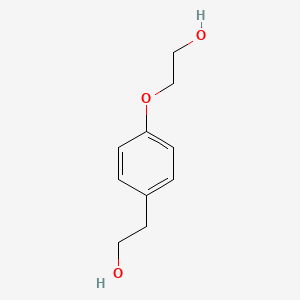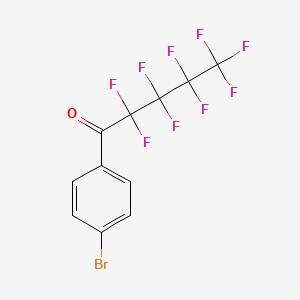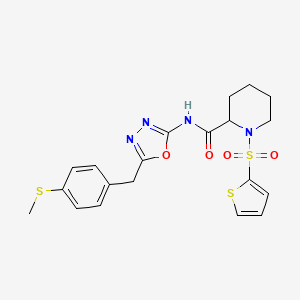![molecular formula C17H17N3O3 B14126506 (2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)
(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide is a complex organic compound with a unique structure that includes a methoxypyridine moiety, an aminomethylidene group, and a phenylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxypyridine-3-amine with a suitable aldehyde or ketone to form the aminomethylidene intermediate. This intermediate is then reacted with a phenylbutanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The aminomethylidene group can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxypyridine moiety would yield N-oxides, while reduction of the aminomethylidene group would produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to active sites of enzymes or receptors, while the aminomethylidene group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-{[(6-chloropyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
- (2E)-2-{[(6-methylpyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
Uniqueness
(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to the presence of the methoxypyridine moiety, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H17N3O3 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)15(17(22)20-13-6-4-3-5-7-13)11-18-14-8-9-16(23-2)19-10-14/h3-11,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
OEQSVPVWPJWCQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C=NC1=CN=C(C=C1)OC)C(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)



![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)

![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)

![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)

